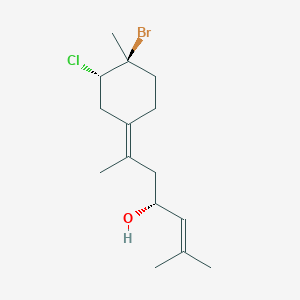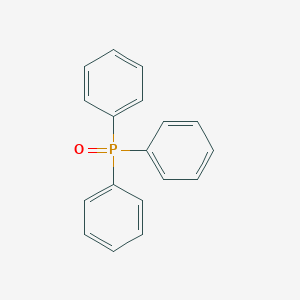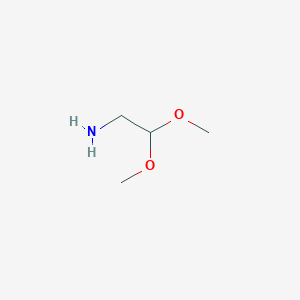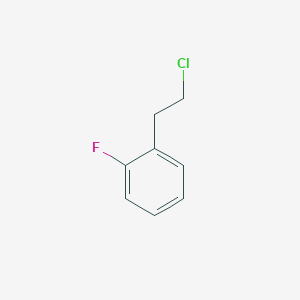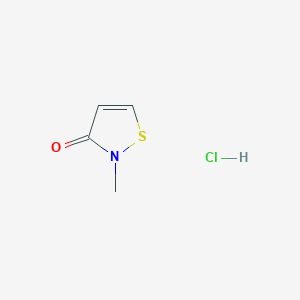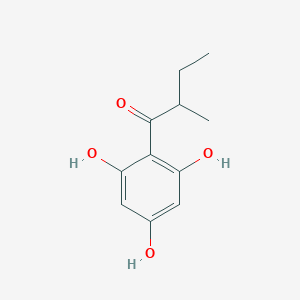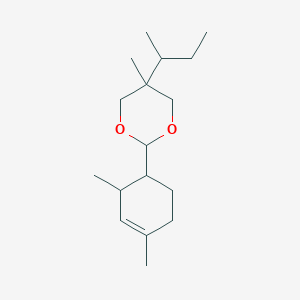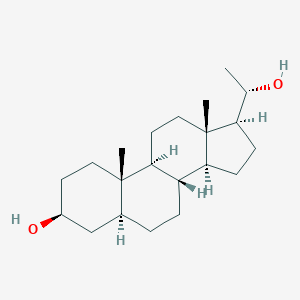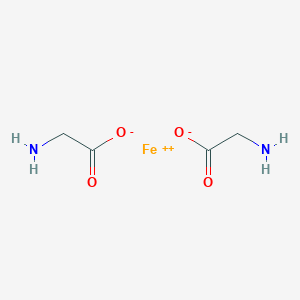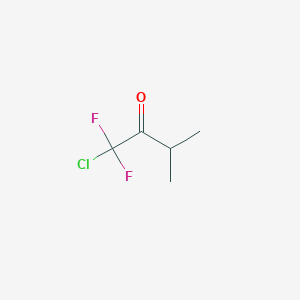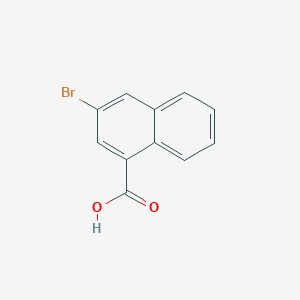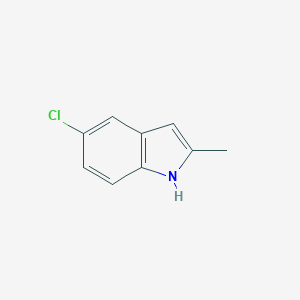
5-Chloro-2-methylindole
Vue d'ensemble
Description
5-Chloro-2-methylindole is a chemical compound with the molecular formula C9H8ClN . It is a solid substance that appears as a white to gray to brown powder or crystal . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Chloro-2-methylindole involves the reaction of 5-chloro-2-nitrophenylacetone with cyclopentadienyidicarbonyliron (dimer) in toluene under nitrogen atmosphere . The mixture is then reacted at a temperature of 120°C for 5 hours . After cooling, the reaction solution is subjected to quantitative analysis with liquid chromatography .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylindole is represented by the SMILES stringCc1cc2cc(Cl)ccc2[nH]1 . The InChI key for this compound is WUVWAXJXPRYUME-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Chloro-2-methylindole has a molecular weight of 165.62 . It has a melting point range of 116.0 to 120.0°C . The compound is also known to be light sensitive and air sensitive .Applications De Recherche Scientifique
Medicine: Anticancer Research
5-Chloro-2-methylindole: has been studied for its potential in anticancer treatments. Indole derivatives, including this compound, are known to play a role in cell biology and have been investigated for their ability to treat cancer cells . The compound’s structural similarity to naturally occurring indoles in the human body makes it a candidate for the development of new anticancer drugs.
Analytical Chemistry: Diagnostic Assays
This compound is utilized in diagnostic assays within analytical chemistry. Its reactivity and stability under specific conditions make it suitable for use in tests that measure the presence or concentration of other substances .
Biochemistry: Enzyme Inhibition
In biochemistry, 5-Chloro-2-methylindole is researched for its role as an enzyme inhibitor. By binding to enzymes, it can regulate biochemical pathways, which is crucial for understanding metabolic diseases and developing corresponding treatments .
Industrial Applications: Manufacturing Processes
Industrially, 5-Chloro-2-methylindole is involved in manufacturing processes, particularly in the production of other complex chemicals. Its molecular structure allows it to be a versatile intermediate in synthetic chemistry .
Safety and Hazards
5-Chloro-2-methylindole is known to cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Relevant Papers There are several papers and documents related to 5-Chloro-2-methylindole available from various sources . These documents provide valuable information on the compound’s properties, synthesis, and safety data. Further analysis of these papers could provide more in-depth knowledge about 5-Chloro-2-methylindole.
Mécanisme D'action
Target of Action
5-Chloro-2-methylindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets and induce changes that can lead to various biological effects . These interactions can involve binding to receptors, altering enzyme activity, or modulating signal transduction pathways.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
Propriétés
IUPAC Name |
5-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWAXJXPRYUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148067 | |
| Record name | 5-Chloro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylindole | |
CAS RN |
1075-35-0 | |
| Record name | 5-Chloro-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R53P7RYF43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Chloro-2-methylindole affect serotonin levels in the brain?
A1: Research suggests that 5-Chloro-2-methylindole, when administered to chicks, does not significantly impact cerebral serotonin (5-HT) levels. [, ] This finding contrasts with the effects observed for p-chloroamphetamine (p-CA), which did not affect cerebral 5-HT in chicks in the same study. [, ] This suggests that 5-Chloro-2-methylindole may not possess the same neurochemical properties as p-CA and may not act on the same pathways influencing serotonin levels in the brain.
Q2: Are there any known antimicrobial properties associated with 5-Chloro-2-methylindole derivatives?
A2: Recent studies have explored the synthesis and antimicrobial potential of 3,5-disubstituted triazole derivatives containing 5-Chloro-2-methylindole. [, ] These investigations found that specific compounds within this series exhibited notable activity against certain microorganisms. For instance, a derivative designated as "Vb" demonstrated potency against Escherichia coli. [, ] Another derivative, "Vc," exhibited significant activity against Aspergillus niger. [, ] These findings suggest that incorporating 5-Chloro-2-methylindole into specific molecular frameworks may yield promising antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

